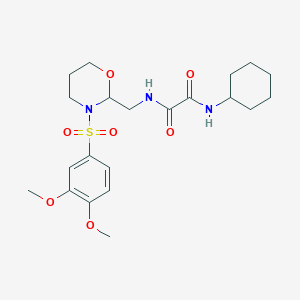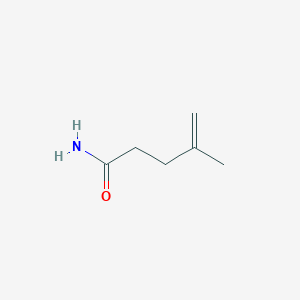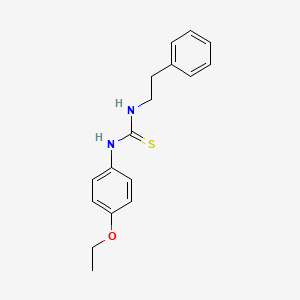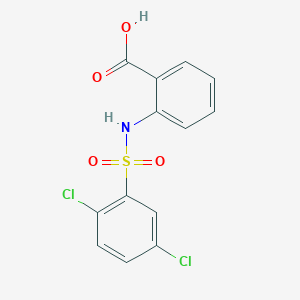![molecular formula C19H11F4N3 B2693872 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 866019-48-9](/img/structure/B2693872.png)
3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine, also known as FPPP, is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Scientific Research Applications
Synthesis and Medicinal Applications The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves a range of strategies including Vilsmeier-Haack reactions and cyclocondensation processes. These synthetic approaches have facilitated the exploration of the compound's biological activities. Notably, derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising anti-inflammatory, antimicrobial, and anticancer properties. For instance, certain derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis ATP synthase, highlighting their potential in tuberculosis treatment. Additionally, modifications on the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds with significant in vitro cytotoxicity against various cancer cell lines, underscoring their potential as anticancer agents (Sutherland et al., 2022), (Hassan et al., 2015).
Applications in Fluorescent Probes and Material Science Pyrazolo[1,5-a]pyrimidine derivatives also serve as functional fluorophores. Their structural features allow for significant fluorescence, making them suitable for applications as fluorescent probes. This is particularly valuable in biological and environmental sensing, where these compounds can be tailored to detect specific molecules or ions. The development of fluorescent materials based on pyrazolo[1,5-a]pyrimidine derivatives showcases the compound's versatility beyond pharmaceutical applications, extending into material science for the creation of novel sensors and imaging agents (Castillo et al., 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3/c20-15-6-4-12(5-7-15)16-11-24-26-9-8-17(25-18(16)26)13-2-1-3-14(10-13)19(21,22)23/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUITUCJERKXZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)



![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)
